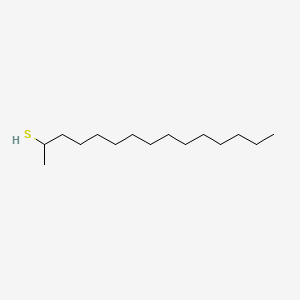
Pentadecane-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentadecane-2-thiol is an organic compound with the molecular formula C15H32S. It is a thiol, which means it contains a sulfur-hydrogen (SH) group attached to a carbon chain. Thiols are known for their strong and often unpleasant odors. This compound is a long-chain thiol, which makes it particularly interesting for various applications in chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentadecane-2-thiol can be synthesized through nucleophilic substitution reactions. One common method involves the reaction of an alkyl halide with a thiourea to form an isothiouronium salt, which is then hydrolyzed to yield the thiol . Another method involves the reaction of an alkyl halide with sodium hydrosulfide, which directly produces the thiol .
Industrial Production Methods
In industrial settings, thiols are often produced through similar nucleophilic substitution reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, self-assembled monolayers (SAMs) of thiols can be prepared by immersing a clean gold substrate into a dilute solution of the desired thiol .
Chemical Reactions Analysis
Types of Reactions
Pentadecane-2-thiol undergoes several types of chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides.
Reduction: Disulfides can be reduced back to thiols.
Substitution: Thiols can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.
Substitution: Alkyl halides are commonly used as substrates in nucleophilic substitution reactions.
Major Products Formed
Oxidation: The major product is a disulfide.
Reduction: The major product is the original thiol.
Substitution: The major product is the thiol derivative of the alkyl halide.
Scientific Research Applications
Pentadecane-2-thiol has several applications in scientific research:
Biology: Thiols play a role in biological systems as antioxidants and in the formation of disulfide bonds in proteins.
Medicine: Thiols are investigated for their potential therapeutic properties, including their use as radioprotective agents.
Mechanism of Action
The mechanism of action of pentadecane-2-thiol involves its ability to form strong bonds with metals and other substrates. The sulfur atom in the thiol group is highly nucleophilic, allowing it to participate in various chemical reactions. In biological systems, thiols can act as antioxidants by scavenging reactive oxygen species (ROS) and protecting cells from oxidative damage .
Comparison with Similar Compounds
Similar Compounds
Hexadecane-1-thiol: Similar in structure but with one additional carbon atom.
Dodecane-1-thiol: Similar in structure but with a shorter carbon chain.
Octadecane-1-thiol: Similar in structure but with a longer carbon chain.
Uniqueness
Pentadecane-2-thiol is unique due to its specific chain length and the position of the thiol group. This gives it distinct physical and chemical properties compared to other thiols. Its specific structure makes it particularly useful in the formation of self-assembled monolayers and other specialized applications .
Properties
CAS No. |
62155-05-9 |
|---|---|
Molecular Formula |
C15H32S |
Molecular Weight |
244.5 g/mol |
IUPAC Name |
pentadecane-2-thiol |
InChI |
InChI=1S/C15H32S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15(2)16/h15-16H,3-14H2,1-2H3 |
InChI Key |
NRTPWNUAVVOPFI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(C)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















